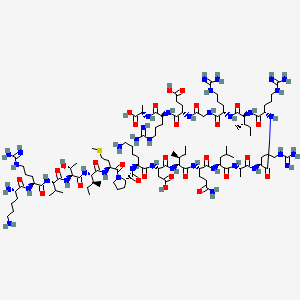
Histone H3 (116-136), C116-136
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histone H3 (116-136), C116-136 is a peptide that spans the C-terminus of histone H3, corresponding to amino acids 116 to 136 . Histones are proteins that play a crucial role in the organization and regulation of DNA within the nucleus of eukaryotic cells. The specific sequence of this peptide is KRVTIMPKDIQLARRIRGERA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histone H3 (116-136), C116-136 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid.
Coupling: Addition of the next amino acid in the sequence.
Cleavage: Removal of the peptide from the resin.
Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS, often automated to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place .
Chemical Reactions Analysis
Types of Reactions: Histone H3 (116-136), C116-136 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the peptide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one amino acid with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Specific enzymes or chemical reagents designed for peptide modification.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. These modifications can alter the peptide’s properties and functions .
Scientific Research Applications
Histone H3 (116-136), C116-136 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying protein-peptide interactions and peptide synthesis techniques.
Biology: Investigated for its role in chromatin structure and function, as well as its interactions with other histone proteins and DNA.
Medicine: Explored for its potential in epigenetic therapies and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Histone H3 (116-136), C116-136 exerts its effects by interacting with other histone proteins and DNA within the chromatin structure. It plays a role in the regulation of gene expression by influencing the accessibility of DNA to transcription factors and other regulatory proteins. The peptide’s specific sequence and structure allow it to bind to target molecules and modulate their activity .
Comparison with Similar Compounds
Histone H3 (1-21): Another peptide derived from the N-terminus of histone H3.
Histone H4 (1-25): A peptide from the N-terminus of histone H4.
Histone H2A (1-20): A peptide from the N-terminus of histone H2A.
Comparison: Histone H3 (116-136), C116-136 is unique in its sequence and position within the histone H3 protein. Unlike other histone peptides, it spans the C-terminus, which may confer distinct functional properties and interactions. This uniqueness makes it a valuable tool for studying specific aspects of chromatin biology and epigenetics .
Properties
Molecular Formula |
C107H195N39O28S |
|---|---|
Molecular Weight |
2508.0 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C107H195N39O28S/c1-15-55(8)79(97(168)136-62(30-22-43-122-103(112)113)85(156)127-52-75(149)130-68(37-39-76(150)151)89(160)133-64(31-23-44-123-104(114)115)86(157)129-59(12)102(173)174)142-92(163)67(34-26-47-126-107(120)121)134-87(158)65(32-24-45-124-105(116)117)131-83(154)58(11)128-93(164)71(50-53(4)5)139-90(161)69(36-38-74(111)148)137-98(169)80(56(9)16-2)143-94(165)72(51-77(152)153)140-88(159)63(29-19-21-42-109)135-95(166)73-35-27-48-146(73)101(172)70(40-49-175-14)138-99(170)81(57(10)17-3)144-100(171)82(60(13)147)145-96(167)78(54(6)7)141-91(162)66(33-25-46-125-106(118)119)132-84(155)61(110)28-18-20-41-108/h53-73,78-82,147H,15-52,108-110H2,1-14H3,(H2,111,148)(H,127,156)(H,128,164)(H,129,157)(H,130,149)(H,131,154)(H,132,155)(H,133,160)(H,134,158)(H,135,166)(H,136,168)(H,137,169)(H,138,170)(H,139,161)(H,140,159)(H,141,162)(H,142,163)(H,143,165)(H,144,171)(H,145,167)(H,150,151)(H,152,153)(H,173,174)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-,82-/m0/s1 |
InChI Key |
DOFRHAPTNYYHCX-BDPIKCSFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


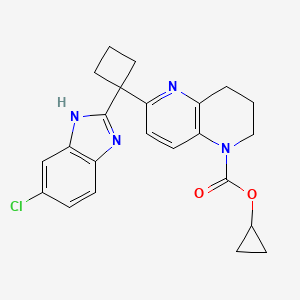

![Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)
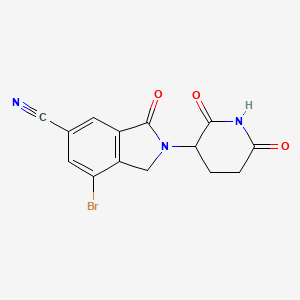
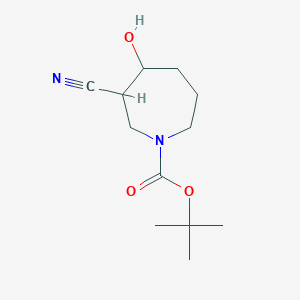
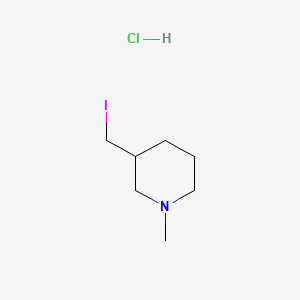

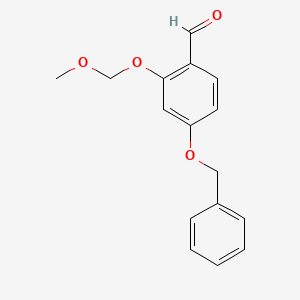
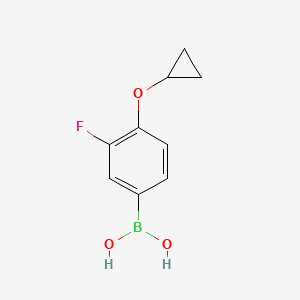
![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
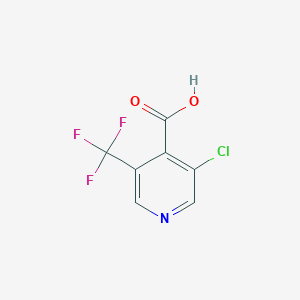
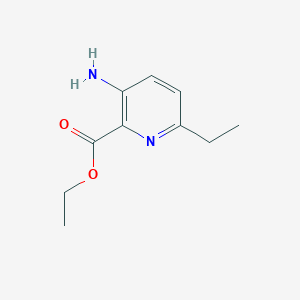

![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
